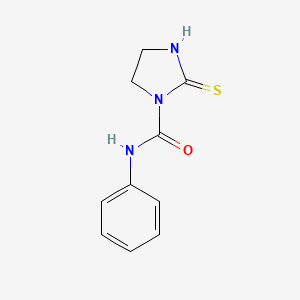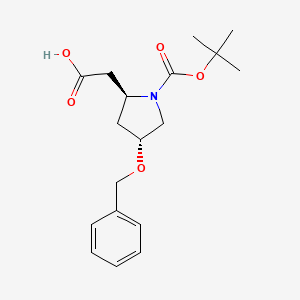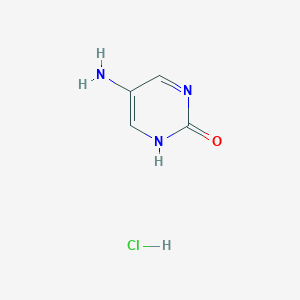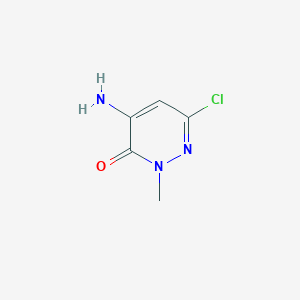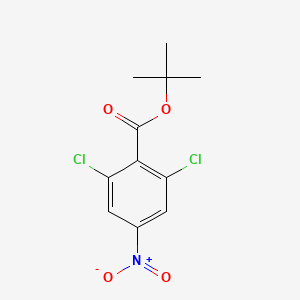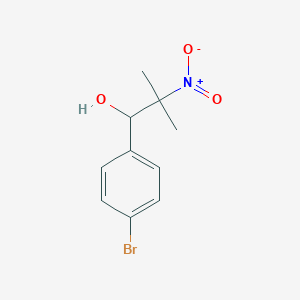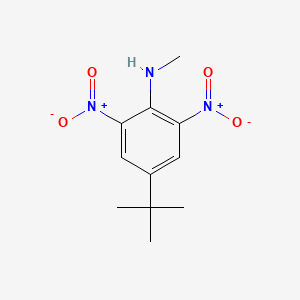
4-tert-Butyl-N-methyl-2,6-dinitroaniline
Overview
Description
4-tert-Butyl-N-methyl-2,6-dinitroaniline (also known as paraquat) is a highly toxic herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat is still used in some countries where it is considered a cost-effective solution for weed control.
Mechanism of Action
Paraquat exerts its toxic effects by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. Paraquat is taken up by cells via the dopamine transporter and is then transported to the mitochondria, where it generates ROS through redox cycling. The ROS generated by paraquat can lead to oxidative stress, which can cause cell death and tissue damage.
Biochemical and Physiological Effects:
Paraquat has been shown to cause a range of biochemical and physiological effects in animals and humans. These effects include oxidative stress, inflammation, lung damage, liver damage, and kidney damage. Paraquat exposure has also been linked to an increased risk of Parkinson's disease.
Advantages and Limitations for Lab Experiments
Paraquat is a useful tool for studying oxidative stress and cell death in laboratory experiments. It is relatively inexpensive and easy to use, and it can be used to induce oxidative stress in a variety of cell types and animal models. However, paraquat is highly toxic and must be handled with care. It is also important to note that paraquat-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
Future Directions
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new herbicides that are less toxic than paraquat. Additionally, more research is needed to understand the mechanisms underlying paraquat-induced oxidative stress and cell death, as well as the link between paraquat exposure and Parkinson's disease.
Scientific Research Applications
Paraquat has been widely used in scientific research as a tool to study oxidative stress and cell death. It is commonly used to induce oxidative stress in cells and animals, which can lead to cell death and tissue damage. Paraquat has also been used to study the mechanisms of Parkinson's disease, as it has been shown to selectively target dopamine-producing neurons in the brain.
properties
IUPAC Name |
4-tert-butyl-N-methyl-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)7-5-8(13(15)16)10(12-4)9(6-7)14(17)18/h5-6,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESEGYLPHQNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


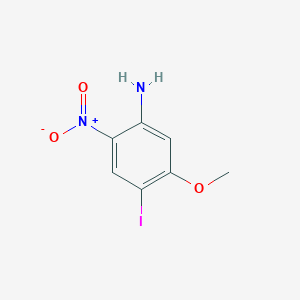


![Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3260880.png)
![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
